

# efficacy of SRX246 compared to balovaptan

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | SRX246  |           |
| Cat. No.:            | B611003 | Get Quote |

An Objective Comparison of **SRX246** and Balovaptan in Modulating the Vasopressin V1a Receptor Pathway

This guide provides a detailed comparison of **SRX246** and balovaptan, two selective vasopressin V1a (V1a) receptor antagonists. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical data, experimental methodologies, and the underlying signaling pathway.

## **Mechanism of Action**

Both **SRX246** and balovaptan are orally available small molecules designed to antagonize the V1a receptor, a key component of the vasopressin signaling pathway in the brain.[1][2] The vasopressin system is implicated in regulating social behaviors such as stress, anxiety, and aggression.[1][3] By blocking the V1a receptor, these compounds aim to modulate neurotransmission in brain circuits that are dysregulated in various neuropsychiatric disorders. [4] Balovaptan, for instance, is believed to reduce the activation of brain areas like the hypothalamus and hippocampus, which can be hyperactivated in conditions like Autism Spectrum Disorder (ASD), potentially improving social behavior.[2]

# **Clinical Efficacy and Development Status**

SRX246, developed by Azevan Pharmaceuticals, has been investigated for the treatment of neuropsychiatric symptoms in several disorders.[1][4] It was granted orphan drug and fast track designations by the U.S. Food and Drug Administration (FDA) for Huntington's disease.[1] While a Phase 2 trial in Huntington's disease showed some positive signals in reducing aggression, the development program's current status is unclear.[1]



Balovaptan, developed by Roche, was primarily investigated for the treatment of core symptoms of ASD and received Breakthrough Therapy designation from the FDA based on promising Phase 2 results.[2][5] However, subsequent Phase 3 clinical trials failed to meet their primary endpoints, leading to the discontinuation of its development for ASD.[3][6]

# **Data Presentation**

The following tables summarize the quantitative data from key clinical trials of **SRX246** and balovaptan.

Table 1: SRX246 Clinical Trial Data



| Trial<br>Identifier        | Indication                                       | Phase | Number of<br>Participant<br>s | Dosage                             | Primary<br>Endpoint        | Key<br>Outcomes                                                                                                                                                                                                                                       |
|----------------------------|--------------------------------------------------|-------|-------------------------------|------------------------------------|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| STAIR<br>(NCT0250<br>7284) | Huntington'<br>s Disease<br>with<br>Irritability | 2     | 106                           | 120 mg or<br>160 mg<br>twice daily | Safety and<br>Tolerability | Generally safe and well-tolerated. [1][7] Exploratory analysis showed a statistically significant reduction in the proportion of patients with violent behaviors (hitting) in the SRX246 group (from 53% to 37%) compared to placebo (24% to 33%).[1] |
| (NCT0205<br>5638)          | Intermittent<br>Explosive<br>Disorder            | 2     | 97                            | Dose<br>escalation                 | Safety and<br>Tolerability | Generally well- tolerated with no serious adverse events.[1]                                                                                                                                                                                          |



Statistically significant differences favoring SRX246 were observed in key outcome measures of clinical benefit.[1]

Table 2: Balovaptan Clinical Trial Data



| Trial<br>Identifier           | Indication                                           | Phase | Number of<br>Participant<br>s | Dosage                                | Primary<br>Endpoint                                              | Key<br>Outcomes                                                                                                                                             |
|-------------------------------|------------------------------------------------------|-------|-------------------------------|---------------------------------------|------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| V1ADUCT<br>(NCT0350<br>4917)  | Autism<br>Spectrum<br>Disorder<br>(Adults)           | 3     | 322                           | 10 mg daily                           | Change<br>from<br>baseline in<br>Vineland-II<br>2DC score        | No statistically significant improveme nt compared to placebo. [3][8] Mean change in Vineland-II 2DC score was 4.56 for balovaptan and 6.83 for placebo.[8] |
| aV1ation<br>(NCT0290<br>1431) | Autism Spectrum Disorder (Children and Adolescent s) | 2     | 167<br>(primary<br>analysis)  | 10 mg<br>adult-<br>equivalent<br>dose | Change<br>from<br>baseline<br>on the<br>Vineland-II<br>2DC score | No statistically significant difference between balovaptan and placebo groups (p=0.91). [9][10]                                                             |



|          |          |   |     |           |             | Did not     |
|----------|----------|---|-----|-----------|-------------|-------------|
|          |          |   |     |           |             | meet the    |
|          |          |   |     |           |             | primary     |
|          |          |   |     |           |             | endpoint.   |
|          |          |   |     |           |             | [11][12]    |
|          |          |   |     |           | Change      | However,    |
|          |          |   |     |           | from        | dose-       |
|          | Autism   |   |     |           | baseline in | dependent   |
| VANILLA  | Spectrum |   |     | 1.5 mg, 4 | Social      | improveme   |
| (NCT0179 | Disorder | 2 | 223 | mg, or 10 | Responsiv   | nts were    |
| 3441)    | (Adult   |   |     | mg daily  | eness       | observed    |
|          | Men)     |   |     |           | Scale, 2nd  | on the      |
|          |          |   |     |           | Edition     | Vineland-II |
|          |          |   |     |           | (SRS-2)     | Adaptive    |
|          |          |   |     |           |             | Behavior    |
|          |          |   |     |           |             | Scales      |
|          |          |   |     |           |             | composite   |
|          |          |   |     |           |             | score.[11]  |
|          |          |   |     |           |             | [12]        |

# **Experimental Protocols**

Below are the methodologies for the key clinical trials cited.

## **SRX246: STAIR Trial (NCT02507284)**

- Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, 12week, dose-escalation study.[7][13]
- Participants: 106 adults with early symptomatic Huntington's disease and irritability.[7]
- Intervention: Participants were randomized to receive either SRX246 (escalating to 120 mg or 160 mg twice daily) or a placebo.[7]
- Primary Outcome Measures: The primary endpoints were the safety and tolerability of SRX246.[7]



 Exploratory Outcome Measures: Efficacy was assessed through various scales, including the Unified Huntington's Disease Rating Scale (UHDRS) and patient/caregiver diaries tracking mood, irritability, and aggressive behavior.[1][14]

# **Balovaptan: V1ADUCT Trial (NCT03504917)**

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled, 24-week, parallel-group trial.[3][15]
- Participants: 322 adults (aged 18 years or older) with a diagnosis of moderate-to-severe
   ASD and an IQ of 70 or higher.[3][8]
- Intervention: Participants were randomized to receive either 10 mg of balovaptan or a placebo daily for 24 weeks.[3][8]
- Primary Outcome Measure: The primary endpoint was the change from baseline in the Vineland Adaptive Behavior Scales, Second Edition (Vineland-II) two-domain composite (2DC) score (socialization and communication) at week 24.[3][8]
- Analysis: The primary analysis was conducted using an Analysis of Covariance (ANCOVA) in the intention-to-treat population.[3] The study was terminated for futility.[3]

# Mandatory Visualization Vasopressin V1a Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of arginine vasopressin (AVP) to the V1a receptor and the antagonistic action of **SRX246** and balovaptan.









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Azevan Pharmaceuticals Reports Positive Phase 2 Exploratory Clinical Study Results with SRX246 in Intermittent Explosive Disorder [prnewswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Efficacy and safety of balovaptan for socialisation and communication difficulties in autistic adults in North America and Europe: a phase 3, randomised, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 8. Balovaptan failed to improve socialization, communication in adults with autism [healio.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Balovaptan vs Placebo for Social Communication in Childhood Autism Spectrum Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 2 clinical trial of a vasopressin V1a receptor antagonist shows improved adaptive behaviors in men with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.direct [scholars.direct]
- 13. researchgate.net [researchgate.net]
- 14. The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase 2 clinical trial of a vasopressin V1a receptor antagonist shows improved adaptive behaviors in men with autism spectrum disorder: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]



 To cite this document: BenchChem. [efficacy of SRX246 compared to balovaptan].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611003#efficacy-of-srx246-compared-to-balovaptan]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com